molecular formula C16H20N4O2S B2947132 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034559-71-0

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2947132
CAS No.: 2034559-71-0
M. Wt: 332.42
InChI Key: PBAMFZGYNLTOFA-UHFFFAOYSA-N
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Description

4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 2,6-dimethylpyrimidin-4-yloxy group and a thiophen-2-yl carboxamide moiety. The pyrimidine ring is a heteroaromatic scaffold commonly associated with kinase inhibition and DNA-intercalating properties, while the thiophene group enhances electron-rich interactions in biological systems.

Properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAMFZGYNLTOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS Number: 2034431-70-2) represents a class of piperidine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S with a molecular weight of 317.4 g/mol . The structure features a piperidine ring substituted with a pyrimidine and thiophene moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₂S
Molecular Weight317.4 g/mol
CAS Number2034431-70-2

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with a similar structure have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated promising results against various cancer cell lines, suggesting that modifications in the piperidine scaffold can enhance biological activity .

Antiviral Activity

Research has demonstrated that certain N-heterocycles, including those containing a pyrimidine moiety, can act as antiviral agents. Specific derivatives have shown potent activity against viral replication pathways, particularly in inhibiting reverse transcriptase enzymes. This mechanism is critical for the treatment of viral infections such as HIV .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. A study reported that related piperidine derivatives displayed strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM, indicating their potential use in treating conditions like Alzheimer’s disease .

The biological activity of This compound is thought to be mediated through multiple pathways:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Interaction : By inhibiting key enzymes such as AChE, it can alter neurotransmitter levels, impacting neurological functions.
  • Cell Cycle Modulation : It may induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds:

  • Study on EGFR Inhibition : A derivative was tested on various cancer cell lines, showing a reduction in cell viability by over 50% at low micromolar concentrations .
  • Antiviral Efficacy : Compounds structurally related to the target compound were shown to inhibit viral replication significantly in vitro .
  • Enzyme Inhibition Studies : The inhibition of AChE by related piperidine derivatives was confirmed through kinetic studies demonstrating competitive inhibition patterns .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Thiophene Moieties

Thiophene-containing compounds are prominent in drug discovery due to their metabolic stability and π-π stacking capabilities. A notable analogue is (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 28, from []). Key comparisons include:

Parameter Target Compound Compound 28
Core Structure Piperidine-carboxamide Benzenesulfonamide
Thiophene Position N-linked to piperidine Conjugated via enone linker
Pyrimidine Substitution 2,6-Dimethylpyrimidin-4-yloxy (electron-donating) Pyrimidin-2-yl (electron-withdrawing)
Reported Activity Not explicitly reported IC₅₀ = 9.55 µM (breast cancer)

Compound 28’s superior antiproliferative activity against breast cancer cells (compared to doxorubicin) highlights the importance of thiophene conjugation and sulfonamide groups in enhancing cytotoxicity. The target compound’s piperidine core may offer improved solubility but lacks direct activity data for comparison.

Piperidine-Carboxamide Derivatives

Another structurally related compound is N-(3-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-1-carboxamide (Compound 4e, from []). Comparisons include:

Parameter Target Compound Compound 4e
Molecular Formula C₁₆H₁₉N₅O₂S C₂₂H₂₅N₅O₃S
Thiophene Linkage Direct N-carboxamide Cyclopenta[b]thiophen-2-yl fused system
Heterocyclic Moieties 2,6-Dimethylpyrimidine Pyrazole, cyclopentane
Bioactivity Not reported Unspecified (synthesis-focused study)

Compound 4e’s fused cyclopenta-thiophene system may confer rigidity and enhanced binding affinity, whereas the target compound’s pyrimidine-oxy group could modulate solubility and metabolic stability.

Thiazole and Isoxazole Analogues

Thiazole- and isoxazole-linked thiophenes (e.g., Compounds 26 and 27 from []) exhibit IC₅₀ values of ~10 µM in breast cancer models. These compounds differ from the target molecule in:

  • Linker Chemistry : Thiazole/isoxazole vs. pyrimidine-oxy-piperidine.
  • Electrophilic Features : Thiazole’s sulfur atom vs. pyrimidine’s nitrogen-rich scaffold. Activity trends suggest that electron-deficient heterocycles (e.g., pyrimidine) may enhance DNA intercalation, while thiazole/isoxazole systems improve metabolic resistance .

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